molecular formula C20H21N5 B152633 N10-Didesmethyl N10-Benzyl Rizatriptan CAS No. 144035-40-5

N10-Didesmethyl N10-Benzyl Rizatriptan

Cat. No.: B152633
CAS No.: 144035-40-5
M. Wt: 331.4 g/mol
InChI Key: QZBHXTUAMQCXCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N10-Didesmethyl N10-Benzyl Rizatriptan involves several steps. One common method includes the reaction of 1H-indole-3-ethanamine with benzyl chloride in the presence of a base to form the N-benzyl derivative. This intermediate is then subjected to further reactions to introduce the triazole moiety, resulting in the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N10-Didesmethyl N10-Benzyl Rizatriptan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N10-Didesmethyl N10-Benzyl Rizatriptan has several scientific research applications:

Mechanism of Action

The mechanism of action of N10-Didesmethyl N10-Benzyl Rizatriptan is closely related to that of Rizatriptan. Rizatriptan is a selective agonist of the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain . By binding to these receptors, Rizatriptan helps to alleviate migraine symptoms. This compound, as an intermediate, contributes to the synthesis of Rizatriptan and thus indirectly participates in this mechanism .

Comparison with Similar Compounds

N10-Didesmethyl N10-Benzyl Rizatriptan is unique due to its specific chemical structure and role as an intermediate in the synthesis of Rizatriptan. Similar compounds include:

These compounds share the common feature of being triptans, which are selective serotonin receptor agonists used in the treatment of migraines .

Properties

IUPAC Name

N-benzyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-2-4-16(5-3-1)11-21-9-8-18-12-23-20-7-6-17(10-19(18)20)13-25-15-22-14-24-25/h1-7,10,12,14-15,21,23H,8-9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHXTUAMQCXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)CN4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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